2-(4-Bromophenyl)-6-nitro-1-benzofuran
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Overview
Description
2-(4-Bromophenyl)-6-nitro-1-benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-nitro-1-benzofuran typically involves the following steps:
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-nitro-1-benzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-(4-Aminophenyl)-6-nitro-1-benzofuran.
Oxidation: Oxidized derivatives of the benzofuran ring.
Scientific Research Applications
2-(4-Bromophenyl)-6-nitro-1-benzofuran has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromophenyl)-6-nitro-1-benzofuran is unique due to the presence of both a bromine atom and a nitro group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules and materials.
Properties
Molecular Formula |
C14H8BrNO3 |
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Molecular Weight |
318.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-nitro-1-benzofuran |
InChI |
InChI=1S/C14H8BrNO3/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16(17)18)8-14(10)19-13/h1-8H |
InChI Key |
JWLNWVJQXVRWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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